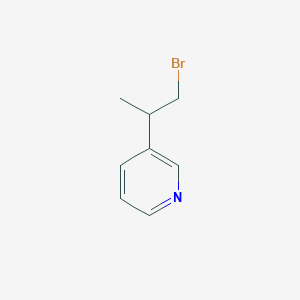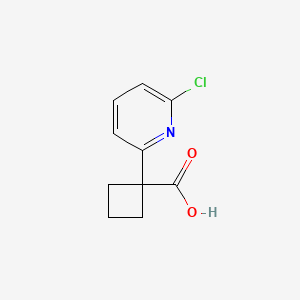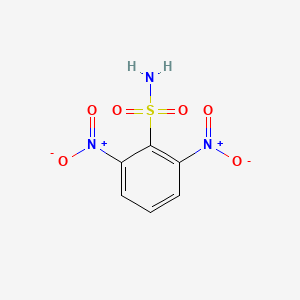
2,6-Dinitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dinitrobenzenesulfonamide is an organic compound characterized by the presence of two nitro groups and a sulfonamide group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dinitrobenzenesulfonamide typically involves the nitration of benzenesulfonamide. The process begins with the sulfonation of benzene to form benzenesulfonic acid, which is then converted to benzenesulfonamide. Subsequent nitration using a mixture of concentrated nitric acid and sulfuric acid introduces nitro groups at the 2 and 6 positions of the benzene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Dinitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed:
Reduction: 2,6-Diaminobenzenesulfonamide.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Applications De Recherche Scientifique
2,6-Dinitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an antimicrobial agent due to its structural similarity to sulfa drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,6-Dinitrobenzenesulfonamide involves its interaction with biological molecules, particularly enzymes. The nitro groups can undergo reduction within the cellular environment, leading to the formation of reactive intermediates that can inhibit enzyme activity. The sulfonamide group can mimic the structure of p-aminobenzoic acid, interfering with folic acid synthesis in microorganisms, which is crucial for their growth and replication.
Comparaison Avec Des Composés Similaires
2,4-Dinitrobenzenesulfonamide: Similar structure but with nitro groups at the 2 and 4 positions.
2,6-Difluorobenzenesulfonamide: Contains fluorine atoms instead of nitro groups.
Uniqueness: 2,6-Dinitrobenzenesulfonamide is unique due to the specific positioning of its nitro groups, which influences its reactivity and interaction with biological molecules. This positioning makes it particularly effective in certain chemical reactions and biological applications compared to its analogs.
Propriétés
Formule moléculaire |
C6H5N3O6S |
|---|---|
Poids moléculaire |
247.19 g/mol |
Nom IUPAC |
2,6-dinitrobenzenesulfonamide |
InChI |
InChI=1S/C6H5N3O6S/c7-16(14,15)6-4(8(10)11)2-1-3-5(6)9(12)13/h1-3H,(H2,7,14,15) |
Clé InChI |
SZCPROXPVMMEIK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)[N+](=O)[O-])S(=O)(=O)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5'-Chloro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13538629.png)

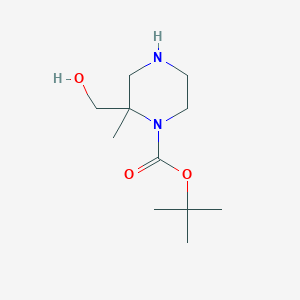
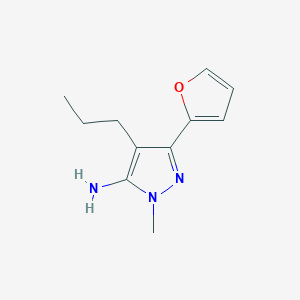
![4,6-dichloro-1H,2H,3H-pyrrolo[3,4-c]pyridine](/img/structure/B13538676.png)
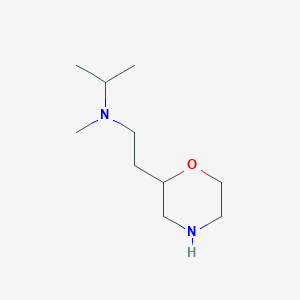
![tert-butyl3-sulfamoyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B13538680.png)
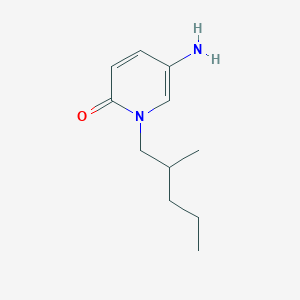


![N-[(1-aminocyclopropyl)methyl]methanesulfonamidehydrochloride](/img/structure/B13538709.png)
